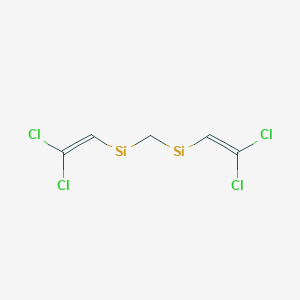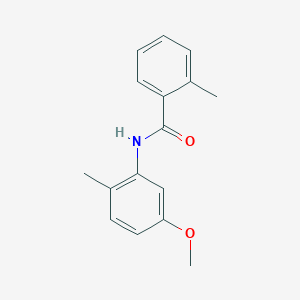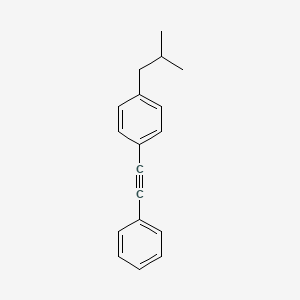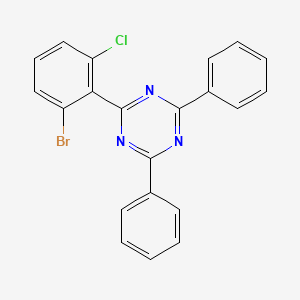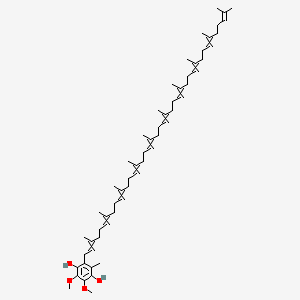
Ubiquinol-10;CoQH2-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ubiquinol-10, also known as CoQH2-10, is the reduced and active form of Coenzyme Q10 (CoQ10). This compound is naturally occurring and found in every cell of the body. It plays a vital role in the production of cellular energy and functions as a powerful antioxidant . Ubiquinol-10 is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ubiquinol-10 involves the reduction of Coenzyme Q10. One common method is the use of reducing agents such as sodium borohydride or ascorbic acid under controlled conditions . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used to verify the reduction process and ensure the purity of the product .
Industrial Production Methods
Industrial production of Ubiquinol-10 typically involves large-scale reduction processes. The stability of Ubiquinol-10 is a significant concern, as it can easily oxidize back to Coenzyme Q10. Therefore, industrial methods often include stabilizing agents and controlled environments to maintain the reduced form .
Analyse Des Réactions Chimiques
Types of Reactions
Ubiquinol-10 primarily undergoes redox reactions, where it interconverts between its oxidized form (Coenzyme Q10) and its reduced form (Ubiquinol-10). This redox cycle is crucial for its function in cellular respiration and as an antioxidant .
Common Reagents and Conditions
Common reagents for the reduction of Coenzyme Q10 to Ubiquinol-10 include sodium borohydride and ascorbic acid. The reaction typically occurs under mild conditions to prevent degradation of the compound .
Major Products
The major product of the reduction reaction is Ubiquinol-10. In the presence of oxidizing agents, Ubiquinol-10 can revert to Coenzyme Q10 .
Applications De Recherche Scientifique
Ubiquinol-10 has a wide range of scientific research applications:
Mécanisme D'action
Ubiquinol-10 exerts its effects primarily through its role in the electron transport chain within mitochondria. It facilitates the transfer of electrons from complexes I and II to complex III, which is essential for ATP production . Additionally, Ubiquinol-10 acts as an antioxidant by neutralizing free radicals and preventing lipid peroxidation in biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ubiquinol-10 is unique due to its dual role in energy production and antioxidant defense. Its ability to interconvert between oxidized and reduced forms allows it to participate in various biochemical processes, making it a versatile and essential compound in cellular metabolism .
Propriétés
IUPAC Name |
2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNKSLOFHEFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
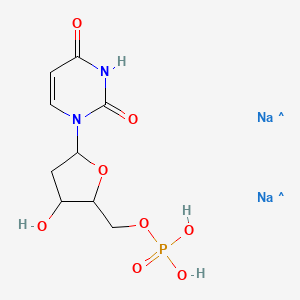
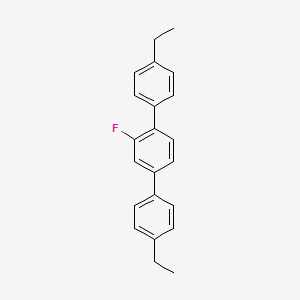
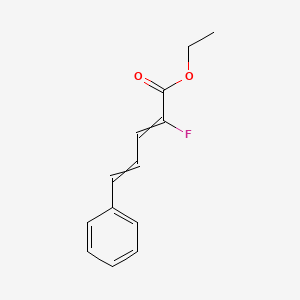
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)

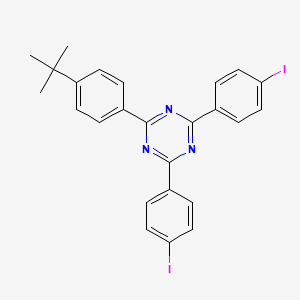
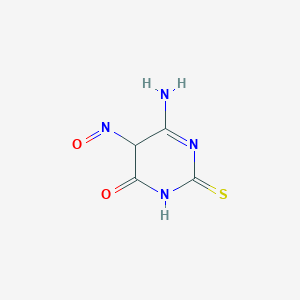
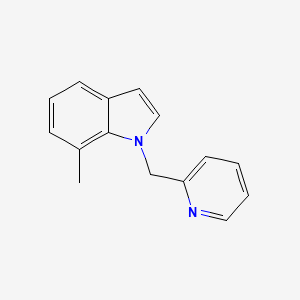
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
